molecular formula C11H9NO3 B3162730 Methyl 2-formyl-1H-indole-5-carboxylate CAS No. 880360-85-0

Methyl 2-formyl-1H-indole-5-carboxylate

Cat. No.: B3162730
CAS No.: 880360-85-0
M. Wt: 203.19 g/mol
InChI Key: GFVQAIHYBTWVEN-UHFFFAOYSA-N
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Description

Methyl 2-formyl-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a formyl group at the second position and a carboxylate ester at the fifth position of the indole ring, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

Methyl 2-formyl-1H-indole-5-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access . Additionally, it can interact with transcription factors, influencing gene expression by either promoting or repressing the transcription of specific genes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific tissues. The compound’s distribution can affect its bioavailability and therapeutic efficacy, as well as its potential side effects. Understanding these transport mechanisms is vital for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. Studying the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the formylation of methyl indole-5-carboxylate using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Lacks the formyl group at the second position.

    2-formylindole: Lacks the carboxylate ester at the fifth position.

    Indole-5-carboxylic acid: Lacks the methyl ester and formyl group.

Uniqueness

Methyl 2-formyl-1H-indole-5-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indole ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-formyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQAIHYBTWVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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